molecular formula C20H15ClN4O2S B2644460 N-[(4-chlorophenyl)methyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide CAS No. 443671-41-8

N-[(4-chlorophenyl)methyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide

Cat. No. B2644460
CAS RN: 443671-41-8
M. Wt: 410.88
InChI Key: UKDCLNAVANDACB-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'OTBAM' and has been extensively studied for its biological activities and therapeutic potential.

Scientific Research Applications

Structural Characterization

A study by Siddiqui et al. (2008) focused on the structural analysis of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its 4-chloro derivative, highlighting the importance of intramolecular hydrogen bonds and the formation of dimeric pairs through intermolecular N-H...O hydrogen bonds. This research provides valuable information on the molecular stability and potential interactions of related compounds (Siddiqui et al., 2008).

Antipathogenic Activity

Limban et al. (2011) investigated new thiourea derivatives for their interaction with bacterial cells and demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety was correlated with the observed activity, suggesting potential applications of structurally similar compounds in developing novel anti-microbial agents (Limban et al., 2011).

Labeling and Characterization

Hong et al. (2015) described the synthesis and characterization of tritium-labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a potent C-C chemokine receptor 1 (CCR1) antagonist. The study highlights the utility of isotopic labeling in studying the pharmacokinetics and molecular interactions of benzamide-functionalized compounds (Hong et al., 2015).

Antimicrobial and Antitumor Activity

The synthesis of fused 1,2,4-triazines with potential antimicrobial and antitumor agents was reported by Abd El-Moneim et al. (2015), demonstrating the pharmaceutical application scope of triazine derivatives. This study underscores the relevance of such compounds in therapeutic research and development (Abd El-Moneim et al., 2015).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c21-16-7-3-13(4-8-16)11-22-19(26)15-5-1-14(2-6-15)12-25-20(27)18-17(23-24-25)9-10-28-18/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDCLNAVANDACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)N=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide

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